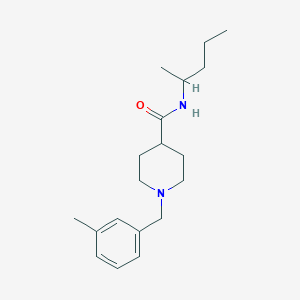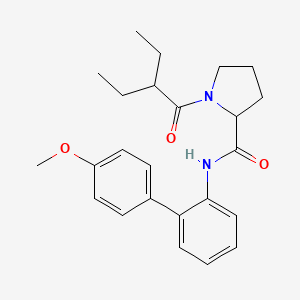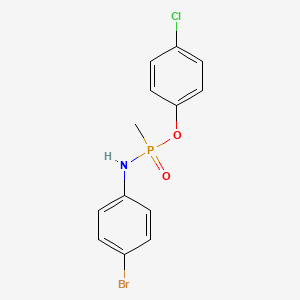
1-(3-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-N-(1-methylbutyl)-4-piperidinecarboxamide, commonly known as ABT-288, is a novel compound that belongs to the class of piperidine carboxamide derivatives. ABT-288 has shown potential therapeutic effects in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Mecanismo De Acción
The exact mechanism of action of ABT-288 is not fully understood. However, it is believed to act as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system and is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Biochemical and Physiological Effects
ABT-288 has been found to have several biochemical and physiological effects. In preclinical studies, ABT-288 has been found to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in various cognitive processes. Moreover, ABT-288 has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and maintenance of neurons. Additionally, ABT-288 has been found to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-288 has several advantages and limitations for lab experiments. One of the advantages is that ABT-288 has shown potential therapeutic effects in various neurological disorders, which makes it a promising candidate for drug development. Additionally, ABT-288 has a high affinity and selectivity for the α7 nAChR, which makes it a useful tool for studying the physiological and pathological functions of this receptor. However, one of the limitations of ABT-288 is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Moreover, ABT-288 has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on ABT-288. One of the directions is to further elucidate the mechanism of action of ABT-288, which will help to understand its potential therapeutic effects. Additionally, future research should focus on studying the safety and efficacy of ABT-288 in human clinical trials. Moreover, future research should explore the potential of ABT-288 for the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, future research should investigate the potential of ABT-288 for improving cognitive function and memory in healthy individuals.
Métodos De Síntesis
The synthesis of ABT-288 involves the reaction of 1-(3-methylbenzyl)piperidine with 1-methylbutylamine in the presence of acetic acid and acetic anhydride. The reaction is carried out at a temperature of 50-60°C for 8-10 hours, followed by purification using column chromatography. The final product is obtained as a white crystalline powder with a purity of more than 98%.
Aplicaciones Científicas De Investigación
ABT-288 has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, ABT-288 has shown promising results in improving cognitive function and memory in animal models of Alzheimer's disease. Additionally, ABT-288 has been found to have antipsychotic effects in animal models of schizophrenia. Moreover, ABT-288 has shown antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-pentan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-4-6-16(3)20-19(22)18-9-11-21(12-10-18)14-17-8-5-7-15(2)13-17/h5,7-8,13,16,18H,4,6,9-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMWCVSFUJDHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-isopropoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6113534.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(1-methylcyclopropyl)carbonyl]prolinamide](/img/structure/B6113539.png)
![2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113544.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B6113545.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6113552.png)
![N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6113582.png)

![2-(1H-imidazol-1-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113591.png)
![[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6113593.png)
![5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6113597.png)
![4,7-dioxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6113608.png)

![methyl 4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B6113618.png)
![methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)